molecular formula C17H17Cl2N3O3S B4761740 2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide

2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide

Cat. No. B4761740
M. Wt: 414.3 g/mol
InChI Key: XKLCZRUDFSCFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide, also known as CPASB, is a small molecule inhibitor that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent and selective inhibitor of protein kinase D (PKD), an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, apoptosis, and migration.

Mechanism of Action

2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide exerts its biological effects by selectively inhibiting the activity of PKD, an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, apoptosis, and migration. PKD is activated by various extracellular stimuli, including growth factors, cytokines, and oxidative stress, and it phosphorylates several downstream targets, including transcription factors, cytoskeletal proteins, and ion channels. By inhibiting the activity of PKD, this compound disrupts the signaling pathways that are involved in cell growth, survival, and migration, leading to the inhibition of cancer cell proliferation and metastasis, the reduction of myocardial infarction size, and the enhancement of memory and learning.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the inhibition of cancer cell proliferation and metastasis, the reduction of myocardial infarction size, and the enhancement of memory and learning. In cancer cells, this compound inhibits the activity of PKD, leading to the inhibition of cell proliferation, migration, and invasion. In animal models of ischemic heart disease, this compound reduces the size of myocardial infarction and improves cardiac function by reducing oxidative stress and inflammation. In animal models of Alzheimer's disease and stroke, this compound enhances memory and learning by promoting neurogenesis and synaptogenesis.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide in lab experiments is its potency and selectivity for PKD, which allows for the specific inhibition of PKD activity without affecting other kinases. This specificity reduces the risk of off-target effects and increases the reliability of the results. The main limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which requires the use of organic solvents and may affect the stability and bioavailability of the compound.

Future Directions

There are several future directions for the research on 2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide, including the development of more potent and selective PKD inhibitors, the investigation of the molecular mechanisms underlying the biological effects of this compound, and the evaluation of the therapeutic potential of this compound in various diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. Furthermore, the development of new drug delivery systems may improve the solubility and bioavailability of this compound, allowing for its use in clinical settings.

Scientific Research Applications

2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide has been extensively studied for its potential applications in various fields of scientific research, including cancer research, cardiovascular research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. In cardiovascular research, this compound has been shown to reduce the size of myocardial infarction and improve cardiac function in animal models of ischemic heart disease. In neuroscience research, this compound has been shown to enhance memory and learning in animal models of Alzheimer's disease and stroke.

properties

IUPAC Name

2,4-dichloro-5-(cyclopentylsulfamoyl)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c18-14-10-15(19)16(26(24,25)22-12-3-1-2-4-12)9-13(14)17(23)21-11-5-7-20-8-6-11/h5-10,12,22H,1-4H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLCZRUDFSCFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.